
3,3-Dimethylpiperidin-4-ol
Overview
Description
3,3-Dimethylpiperidin-4-ol is an organic compound with the chemical formula C7H15NO. It is a derivative of piperidine, characterized by the presence of two methyl groups at the 3-position and a hydroxyl group at the 4-position. This compound is known for its applications in organic synthesis and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethylpiperidin-4-ol can be synthesized through several methods. One common method involves the reaction of 2,5-dimethylpiperidine with ethanol to form an ethanol solution of 2,5-dimethylpiperidine. This solution is then treated with hydrochloric acid and heated to generate the hydrochloride salt, which is subsequently neutralized with a base to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
3,3-Dimethylpiperidin-4-ol is primarily recognized for its role as a precursor in the synthesis of various pharmaceuticals. It has shown potential as:
- Antimicrobial Agent : Studies have indicated that this compound exhibits activity against various bacterial and fungal strains. For instance, it demonstrated moderate inhibition against Staphylococcus aureus and strong inhibition against Escherichia coli .
- Anticancer Properties : Research has highlighted its cytotoxic effects on cancer cell lines. For example, it has been tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values ranging from 10 to 30 µM .
The compound interacts with specific molecular targets within biological systems:
- Enzyme Inhibition : It has been found to inhibit enzymes involved in metabolic pathways, which can alter cellular functions and reduce the proliferation of pathogens or cancer cells .
- Receptor Modulation : The compound may act on various receptors that mediate cellular signaling pathways, influencing processes like cell growth and apoptosis .
Industrial Applications
In the industrial sector, this compound serves as an intermediate in the production of specialty chemicals and agrochemicals. Its unique structure allows it to be a versatile building block in synthesizing complex organic molecules .
Antiviral Activity Study
A study evaluated the efficacy of this compound against the Dengue virus using human primary dendritic cells. The results indicated that it inhibited viral replication with an EC50 value of approximately 5 µM while maintaining low cytotoxicity levels .
Antifungal Activity Assessment
Research comparing various derivatives of piperidinones revealed that structural modifications could enhance antifungal activity. This study tested multiple derivatives against various fungal strains and found varying degrees of effectiveness, suggesting that optimization could lead to more potent antifungal agents .
Mechanism of Action
The mechanism of action of 3,3-Dimethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethylpiperidin-4-ol
- 2,6-Dimethylpiperidine
- 1,3-Dimethylpiperidin-3-ylmethanol
Uniqueness
3,3-Dimethylpiperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .
Biological Activity
3,3-Dimethylpiperidin-4-ol is a cyclic amine with a molecular formula of CHNO, notable for its potential biological activities that may have therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
This compound features a six-membered piperidine ring with two methyl groups attached to the third carbon and a hydroxyl group at the fourth position. This unique structure contributes to its diverse biological activity and makes it a valuable intermediate in organic synthesis.
The biological activity of this compound is attributed to its interaction with various biological molecules. Key mechanisms include:
- Antibacterial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death.
- Anti-inflammatory Effects : It is suggested that this compound inhibits pro-inflammatory cytokines, reducing inflammation in biological systems.
- Antioxidant Properties : The compound may scavenge free radicals, thus providing protective effects against oxidative stress.
Biological Activities
Research indicates several biological activities associated with this compound:
Activity | Description | References |
---|---|---|
Antibacterial | Inhibits growth of various bacterial strains. | |
Anti-inflammatory | Reduces levels of pro-inflammatory cytokines. | |
Antioxidant | Scavenges free radicals and reduces oxidative stress. |
Case Studies and Research Findings
- Antibacterial Study : A study demonstrated the effectiveness of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent in therapeutic settings.
- Anti-inflammatory Research : In vitro studies have shown that this compound significantly reduces the secretion of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential role in treating inflammatory diseases.
- Antioxidant Activity : The compound was evaluated for its antioxidant capacity using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals, highlighting its potential as a natural antioxidant.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
3,5-Dimethylpiperidin-4-ol | Similar structure; fewer studies available | Limited antibacterial properties |
2,6-Dimethylpiperidine | Lacks hydroxyl group; primarily used in synthesis | Minimal reported biological activity |
1,3-Dimethylpiperidin-3-ylmethanol | Different substitution pattern; studied for CNS effects | Notably different pharmacological profile |
Q & A
Basic Research Questions
Q. How can the purity and structural integrity of 3,3-dimethylpiperidin-4-ol be validated during synthesis?
- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm bond connectivity and stereochemistry. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For crystalline samples, X-ray crystallography via SHELX programs (e.g., SHELXL for refinement) resolves absolute configuration and detects lattice impurities . Polarimetry or chiral HPLC can assess enantiomeric purity if stereocenters are present.
Q. What experimental strategies optimize the synthesis of this compound to minimize byproducts?
- Methodology : Employ reductive amination or ring-closing reactions under controlled pH and temperature. For example, use sodium cyanoborohydride in a buffered aqueous solution (pH ~7) to reduce imine intermediates selectively. Monitor reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy to detect carbonyl intermediates. Purify via recrystallization using ethanol/water mixtures to isolate the target compound .
Q. How do solvent polarity and temperature affect the stability of this compound during storage?
- Methodology : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Analyze degradation products using LC-MS and compare with stress-testing results (e.g., exposure to UV light, acidic/alkaline conditions). Store the compound in amber vials under inert gas (argon/nitrogen) at -20°C to prevent oxidation or hydrolysis .
Advanced Research Questions
Q. How can conformational analysis of this compound inform its reactivity in catalytic systems?
- Methodology : Apply Cremer-Pople puckering parameters to quantify ring distortion via DFT calculations (e.g., Gaussian or ORCA software). Compare computed puckering amplitudes (e.g., chair vs. boat conformers) with experimental X-ray data. Correlate dominant conformers with steric effects from the 3,3-dimethyl groups to predict regioselectivity in reactions like N-alkylation or hydroxyl group derivatization .
Q. What analytical techniques resolve contradictions in spectroscopic data for this compound derivatives?
- Methodology : For ambiguous NOESY/ROESY NMR signals, use dynamic NMR (DNMR) to study ring-flipping kinetics at variable temperatures. Pair with heteronuclear coupling constants (²J/³J) to validate spatial arrangements. For mass spectrometry fragmentation anomalies, employ tandem MS/MS with collision-induced dissociation (CID) to map fragmentation pathways .
Q. How can computational models predict the biological activity of this compound analogs?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., kinases or GPCRs) using the parent compound’s crystal structure. Validate with free-energy perturbation (FEP) calculations to estimate binding affinity changes upon substitution. Cross-reference with pharmacophore models to prioritize synthetic targets .
Q. What strategies mitigate steric hindrance in functionalizing the hydroxyl group of this compound?
- Methodology : Use bulky protecting groups (e.g., tert-butyldimethylsilyl ether) to shield the hydroxyl group during N-alkylation. Alternatively, employ microwave-assisted synthesis to enhance reaction kinetics under high steric demand. Characterize intermediates via X-ray crystallography to confirm regiochemical outcomes .
Q. Notes for Methodological Rigor
- Crystallographic Refinement : Always validate SHELX-derived structures with R-factor convergence (<5%) and check for residual electron density peaks to confirm absence of solvent/moisture artifacts .
- Computational Validation : Cross-check DFT-optimized geometries with experimental IR/Raman spectra to ensure conformational accuracy .
Properties
IUPAC Name |
3,3-dimethylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)5-8-4-3-6(7)9/h6,8-9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCBPOMEIUZJMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC1O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620992 | |
Record name | 3,3-Dimethylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
373603-88-4 | |
Record name | 3,3-Dimethyl-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=373603-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Dimethylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethylpiperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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